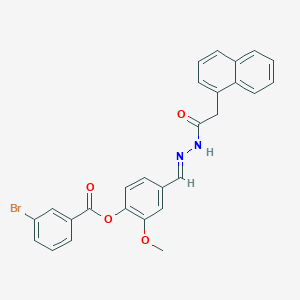
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C27H21BrN2O4 and a molecular weight of 517.38 g/mol This compound is notable for its unique structure, which includes a methoxy group, a naphthylacetyl group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Naphthylacetyl Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.
Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxy-4-bromobenzoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(1-naphthoylamino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific structural features, such as the methoxy group and the naphthylacetyl moiety. These features may confer distinct chemical and biological properties, making it valuable for specific research applications.
Biological Activity
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.
Chemical Structure and Properties
The compound has the following structural formula:
It features a methoxy group, a naphthylacetyl moiety, and a bromobenzoate group, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of methoxy-substituted phenyl compounds have shown cytotoxic effects against various human cancer cell lines, including HeLa and MCF7 cells. These compounds often target tubulin, disrupting microtubule polymerization, which is crucial for cell division.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Targeted | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.25 | Tubulin inhibition |
| Compound B | MCF7 | 0.15 | Microtubule destabilization |
| This compound | TBD | TBD | TBD |
Note: TBD represents data yet to be determined in ongoing research.
The proposed mechanism for the antitumor activity includes:
- Microtubule Disruption : Similar compounds have been shown to bind at the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Compounds that target microtubules often trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the efficacy of methoxy-substituted compounds against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Mechanistic Insights : Another study explored the binding interactions of similar compounds with tubulin using molecular docking simulations. The findings suggested that specific substitutions on the phenyl ring enhanced binding affinity and selectivity towards tubulin .
Properties
CAS No. |
339299-58-0 |
|---|---|
Molecular Formula |
C27H21BrN2O4 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H21BrN2O4/c1-33-25-14-18(12-13-24(25)34-27(32)21-9-5-10-22(28)15-21)17-29-30-26(31)16-20-8-4-7-19-6-2-3-11-23(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+ |
InChI Key |
LHCKYKOZWAQYRZ-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















